molecular formula C12H16N4OS3 B285389 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B285389
M. Wt: 328.5 g/mol
InChI Key: YJNFCTQSJIJIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting various signaling pathways involved in cell proliferation and survival. Specifically, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been found to inhibit the Akt/mTOR and MAPK/ERK signaling pathways, both of which are known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. One potential direction is the development of new anti-cancer drugs based on the structure of this compound. Another direction is the study of the neuroprotective effects of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves the reaction of 4-tert-butyl-2-bromoacetylthiazole with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or N,N-dimethylacetamide. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has potent anti-cancer activity against a wide range of cancer cell lines. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer drugs.

properties

Molecular Formula

C12H16N4OS3

Molecular Weight

328.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H16N4OS3/c1-7-15-16-11(20-7)19-6-9(17)14-10-13-8(5-18-10)12(2,3)4/h5H,6H2,1-4H3,(H,13,14,17)

InChI Key

YJNFCTQSJIJIBV-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C(C)(C)C

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=NC(=CS2)C(C)(C)C

Origin of Product

United States

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